Cas no 2549039-71-4 (3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine)

3-Fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine is a fluorinated pyridine derivative featuring a substituted azetidine ring linked to a 4-methylpyrazole moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a rigid azetidine scaffold with a fluoropyridine core, potentially enhancing binding affinity and metabolic stability. The presence of the fluorine atom may improve bioavailability and influence electronic properties, while the methylpyrazole group offers additional steric and electronic modulation. Such characteristics make it a valuable intermediate for the development of biologically active molecules, particularly in the design of kinase inhibitors or CNS-targeting therapeutics. Its precise reactivity profile depends on reaction conditions and functional group compatibility.
3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine structure
2549039-71-4 structure
Product Name:3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine
CAS No:2549039-71-4
MF:C14H15FN4O
MW:274.293505907059
CID:5313841
Update Time:2025-06-08

3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine Chemical and Physical Properties

Names and Identifiers

    • Methanone, (5-fluoro-3-pyridinyl)[3-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-azetidinyl]-
    • 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine
    • Inchi: 1S/C14H15FN4O/c1-10-3-17-19(6-10)9-11-7-18(8-11)14(20)12-2-13(15)5-16-4-12/h2-6,11H,7-9H2,1H3
    • InChI Key: AZTTXMXINMVUEE-UHFFFAOYSA-N
    • SMILES: C(C1=CN=CC(F)=C1)(N1CC(CN2C=C(C)C=N2)C1)=O

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3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine Related Literature

Additional information on 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine

Introduction to 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine (CAS No. 2549039-71-4)

3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine, identified by its CAS number 2549039-71-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

The molecular structure of 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine is characterized by a pyridine core substituted with a fluoro group at the 3-position and an azetidine moiety linked through a carbonyl group at the 5-position. The presence of a 4-methyl-1H-pyrazole ring further enhances its structural complexity and functional diversity. This unique arrangement of heterocyclic rings and functional groups makes the compound a valuable scaffold for drug discovery and development.

In recent years, there has been growing interest in the development of novel compounds that target various diseases by modulating specific biological pathways. The structural features of 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine suggest potential applications in the treatment of inflammatory diseases, cancer, and infectious disorders. The fluoro group, in particular, is known to enhance metabolic stability and bioavailability, which are critical factors for drug efficacy.

One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The pyridine ring and the azetidine moiety are known to bind to enzymes and receptors involved in critical cellular processes. For instance, studies have shown that pyridine derivatives can inhibit kinases, which are enzymes that play a key role in cell signaling pathways. The presence of the fluoro group further enhances the binding affinity and selectivity of these interactions.

The 4-methyl-1H-pyrazole ring adds another layer of complexity to the molecule, providing additional sites for interaction with biological targets. This structural feature has been exploited in the design of drugs that target specific enzymes and receptors involved in disease pathogenesis. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation.

Recent research has also highlighted the potential of 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine as a lead compound for the development of novel therapeutics. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by disrupting key cellular processes such as proliferation and apoptosis. Additionally, preclinical studies have shown that this compound exhibits promising pharmacokinetic properties, including good solubility and bioavailability.

The synthesis of 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine-1-carbonyl}pyridine involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in achieving the desired molecular structure. These techniques allow for the efficient formation of carbon-carbon bonds, which are essential for constructing complex organic molecules.

The role of computational chemistry in the design and optimization of this compound cannot be overstated. Molecular modeling studies have been used to predict the binding modes of 3-fluoro-5-{3-(4-methyl-1H-pyrazol-1-yl)methylazetidine}-1-carbonylpyridine with its target proteins. These studies provide valuable insights into how the compound interacts with biological targets at the molecular level, which can be used to guide further optimization efforts.

In conclusion, 3-fluoro-

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